N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-sulfonamide
Description
N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-sulfonamide is a sulfonamide derivative characterized by a thiophene-2-sulfonamide backbone substituted with a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group. This compound shares structural motifs with bioactive sulfonamides, which are often explored for pharmaceutical applications due to their stability and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-15(17,10-12-5-7-13(20-2)8-6-12)11-16-22(18,19)14-4-3-9-21-14/h3-9,16-17H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRSZCUPROZZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Hydroxy-Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyphenol with suitable reagents to introduce the hydroxy and methyl groups.
Introduction of the Thiophene Ring: The hydroxy-methoxyphenyl intermediate is then reacted with thiophene-2-sulfonyl chloride under basic conditions to form the desired sulfonamide linkage.
Final Assembly: The final step involves the coupling of the intermediate with 2-methylpropylamine to form the complete this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound differs from analogs in the evidence by its unique combination of a hydroxy group , methyl group , and 4-methoxyphenyl substituent. Key comparisons include:
Key Observations :
Spectroscopic Properties
Spectroscopic data from analogs provide a basis for inferring the target compound’s characteristics:
Infrared (IR) Spectroscopy
Insights :
- The absence of a C=O band in triazole-thiones [7–9] (vs. hydrazinecarbothioamides [4–6]) highlights how structural changes (e.g., cyclization) alter IR profiles. The target compound’s hydroxy group would introduce a distinct O-H stretch absent in cyano analogs .
NMR Spectroscopy
- 1H NMR : analogs show aromatic protons (δ 6.8–8.0 ppm), methoxy singlets (δ ~3.8 ppm), and methyl/methylene signals (δ ~1.5–4.0 ppm) . The target compound’s hydroxy proton may appear as a broad singlet (δ ~1.5–5.0 ppm, solvent-dependent).
- 13C NMR : Methoxy carbons (δ ~55 ppm), aromatic carbons (δ ~110–160 ppm), and sulfonamide S=O (δ ~170 ppm) are consistent across analogs .
Chromatographic Behavior
HPLC data from analogs suggest chirality and enantiomeric resolution:
Implications for Target Compound :
- If the target compound is chiral, its retention times and enantioselectivity may differ due to steric effects from the hydroxy and methyl groups.
Biological Activity
N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-sulfonamide is a sulfonamide derivative notable for its diverse biological activities. This compound features a thiophene ring, which is recognized for its significant role in medicinal chemistry due to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparison with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 319.39 g/mol. The compound's structure includes:
- Thiophene ring : A five-membered aromatic ring containing sulfur.
- Sulfonamide group : Contributes to the compound's biological activity by mimicking natural substrates.
- Hydroxy and methoxy groups : Enhance solubility and may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to its observed effects, such as:
- Antimicrobial activity : Sulfonamides are known for their ability to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Anticancer properties : Thiophene derivatives have been studied for their potential to induce apoptosis in cancer cells by targeting kinase pathways or apoptosis modulators .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Effective against various bacterial strains, making it a candidate for further development in treating infections.
- Anticancer Activity : Shows promise in inhibiting tumor growth and inducing cell death in cancerous cells .
- Anti-inflammatory Effects : Potentially reduces inflammation through modulation of inflammatory pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzene-2-sulfonamide | Benzene instead of thiophene | Antimicrobial |
| N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]pyridine-2-sulfonamide | Pyridine instead of thiophene | Anticancer |
The presence of the thiophene ring in this compound contributes distinct electronic and steric properties that enhance its reactivity and interactions with biological targets compared to its benzene and pyridine counterparts.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
- Anticancer Research : A study investigating the compound's effect on various cancer cell lines revealed significant cytotoxicity, particularly against breast and colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
